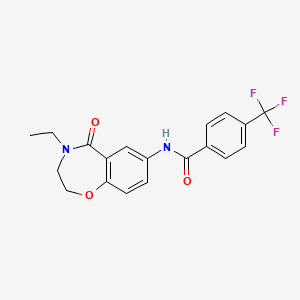

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Description

"N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide" is a benzamide derivative featuring a benzoxazepine core fused with a substituted benzamide moiety. The benzoxazepine ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with an ethyl group at position 4 and a ketone at position 3. The benzamide component includes a trifluoromethyl (-CF₃) group at the para position of the benzene ring.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-2-24-9-10-27-16-8-7-14(11-15(16)18(24)26)23-17(25)12-3-5-13(6-4-12)19(20,21)22/h3-8,11H,2,9-10H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNHKIJBQNRUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Tetrahydrobenzo[f][1,4]oxazepine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with an ethyl ester under acidic or basic conditions to form the oxazepine ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Formation of the Benzamide Moiety: The final step involves the coupling of the oxazepine intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

Materials Science: The compound’s properties may be explored for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of "N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide," a comparative analysis with structurally analogous compounds is provided below. Key differences in core structures, substituents, and reported applications are highlighted.

Structural and Functional Group Comparisons

Key Observations

Core Heterocyclic Systems: The target compound’s benzoxazepine core distinguishes it from triazole (e.g., compounds [7–9]) or tetrazole-based analogs (e.g., the herbicidal sodium salt in ). In contrast, triazole and tetrazole derivatives are widely used in herbicidal and antifungal applications .

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and diflufenican is associated with enhanced lipophilicity and resistance to metabolic degradation. However, its position and pairing with other substituents dictate functionality. For example, the herbicidal sodium salt in combines -CF₃ with -Cl and -S-CH₃, enabling broad-spectrum weed control, whereas the target compound’s -CF₃ on benzamide may optimize target binding in a different context.

Such methods contrast with the likely multi-step synthesis required for benzoxazepine-based structures, which may involve Friedel-Crafts acylation or ring-closing reactions.

Tautomerism and Stability: Triazole derivatives [7–9] exhibit tautomerism between thione and thiol forms, stabilized by the absence of νS-H bands in IR spectra .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of immunomodulation and cancer therapy. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H16F3N2O

- Molecular Weight : 296.30 g/mol

The structural characteristics include a benzoxazepine core with a trifluoromethyl group that may influence its biological properties.

Recent studies have indicated that compounds within the benzoxazepine class exhibit significant immunomodulatory effects. Specifically, this compound has been shown to suppress IL-17 release in human T-helper 17 (Th17) cells. This suppression is mediated through an induced-fit binding mode to the nuclear receptor RORγt, which is crucial for Th17 cell differentiation and function .

Biological Activities

- Immunomodulatory Effects :

-

Antitumor Activity :

- Research indicates that benzoxazepines can exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves modulation of key signaling pathways that control cell survival and proliferation.

-

Cytotoxicity :

- In vitro studies have shown that this compound can selectively induce cytotoxicity in various cancer cell lines while sparing normal cells. This selective action may be attributed to its ability to target specific molecular pathways involved in tumorigenesis.

Table 1: Summary of Biological Activities

| Activity Type | Effect/Outcome | References |

|---|---|---|

| Immunomodulation | Suppression of IL-17 release | |

| Antitumor Activity | Induction of apoptosis in cancer cells | |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

Case Study: Th17 Cell Modulation

In a controlled study involving human T-helper cells, the application of this compound resulted in a significant decrease in IL-17 production. The study highlighted the compound's potential as a therapeutic agent for conditions like rheumatoid arthritis and psoriasis where IL-17 plays a pivotal role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.